molecular formula C17H19IN2O3S B3549645 N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B3549645
M. Wt: 458.3 g/mol
InChI Key: NOYRYJDNILLFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a synthetic organic compound that features an iodophenyl group and a sulfonylamino group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-11-8-12(2)17(13(3)9-11)24(22,23)19-10-16(21)20-15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYRYJDNILLFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and 2,4,6-trimethylbenzenesulfonyl chloride.

    Formation of Sulfonamide: 4-iodoaniline reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and acetamide groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonylamino and acetamide groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
  • N-(4-chlorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
  • N-(4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Uniqueness

N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.